2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide
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Description
The compound “2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide” is a derivative of [(1-benzyl-1H-indol-3-yl)thio]acetic acid . The latter has a molecular weight of 297.38 and is a solid at room temperature .
Physical and Chemical Properties Analysis
The related compound [(1-benzyl-1H-indol-3-yl)thio]acetic acid is a solid at room temperature . It has a molecular weight of 297.38 and a linear formula of C17 H15 N O2 S .Scientific Research Applications
Enhancing Antibiotic Efficacy
One application involves optimizing cell permeation to improve the efficacy of antibiotic resistance inhibitors. A study by Venturelli et al. (2007) discusses enhancing the membrane-crossing ability of benzo[b]thiophene derivatives, which are structurally similar to 2-((1-benzyl-1H-indol-3-yl)thio)-N-phenethylacetamide, to potentiate the activity of beta-lactam antibiotics against resistant bacteria (Venturelli et al., 2007).
Heterocyclic Chemistry
Another application is in the field of heterocyclic chemistry, where thioureido-acetamides serve as precursors for various heterocyclic compounds. Schmeyers and Kaupp (2002) detailed the synthesis of heterocycles from thioureido-acetamides in one-pot cascade reactions, indicating a method that could be adapted for synthesizing compounds with a core similar to this compound (Schmeyers & Kaupp, 2002).
Synthesis of Complex Molecules
The compound's structure lends itself to the synthesis of complex molecules. For example, Thirupathi et al. (2014) describe a palladium-catalyzed method to synthesize α-benzofuranyl/indolylacetamides, showcasing a technique that could potentially be applied to the synthesis of this compound derivatives (Thirupathi et al., 2014).
Antimicrobial and Antioxidant Agents
Furthermore, the compound and its derivatives have potential as antimicrobial and antioxidant agents. Naraboli and Biradar (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, demonstrating significant antimicrobial activity against various bacteria and fungi, as well as good antioxidant properties. This suggests that this compound could also be explored for its biological activities (Naraboli & Biradar, 2017).
Organic Synthesis and Catalysis
The compound's structure is conducive to organic synthesis and catalysis applications. Maeda et al. (2004) explored vanadium-catalyzed sulfenylation of indoles and 2-naphthols with thiols, a process that could be relevant for modifying the thioether component of this compound (Maeda et al., 2004).
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-16-15-20-9-3-1-4-10-20)19-29-24-18-27(17-21-11-5-2-6-12-21)23-14-8-7-13-22(23)24/h1-14,18H,15-17,19H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPJCMWOLVVKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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